molecular formula C21H22N4O4 B11989989 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide

5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide

Cat. No.: B11989989
M. Wt: 394.4 g/mol
InChI Key: DBXKWKQQTIDTQG-LPYMAVHISA-N
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Description

5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using an appropriate ethylating agent.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

    Formation of the Benzylidene-Hydrazide Moiety: This step involves the condensation of the pyrazole derivative with a benzaldehyde derivative under acidic or basic conditions to form the benzylidene-hydrazide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the pyrazole ring.

    Reduction: Reduction reactions can occur at the benzylidene-hydrazide moiety, potentially converting it to a hydrazine derivative.

    Substitution: Substitution reactions can take place at various positions on the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogenating agents, nucleophiles, etc.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: It could be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Antimicrobial Activity: It may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

    Agriculture: It may be used in the development of new agrochemicals, such as herbicides or pesticides.

    Polymer Science: The compound could be used in the synthesis of polymers with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential metabolic pathways in microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-meo-benzylidene)-hydrazide
  • 5-(4-Ethoxy-PH)-2H-pyrazole-3-carboxylic acid (3,4-DI-chloro-benzylidene)-hydrazide

Comparison

  • Structural Differences : The presence of different substituents (e.g., methoxy vs. ethoxy) can significantly affect the compound’s properties.
  • Biological Activity : Variations in substituents can lead to differences in biological activity, such as potency and selectivity.
  • Chemical Reactivity : Different substituents can influence the compound’s reactivity in various chemical reactions.

Properties

Molecular Formula

C21H22N4O4

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H22N4O4/c1-4-29-16-8-6-15(7-9-16)17-12-18(24-23-17)21(26)25-22-13-14-5-10-19(27-2)20(11-14)28-3/h5-13H,4H2,1-3H3,(H,23,24)(H,25,26)/b22-13+

InChI Key

DBXKWKQQTIDTQG-LPYMAVHISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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